molecular formula C8H20N2S2 B107272 N,N'-Dithiobisdiethylamine CAS No. 15575-30-1

N,N'-Dithiobisdiethylamine

Cat. No.: B107272
CAS No.: 15575-30-1
M. Wt: 208.4 g/mol
InChI Key: REOGMQUIPSUVSU-UHFFFAOYSA-N
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Description

N,N'-Dithiobisdiethylamine (hypothetical structure: $ \text{C}4\text{H}{10}\text{N}2\text{S}2 $) is a sulfur-containing organic compound characterized by two ethylamine groups linked via a disulfide (-S-S-) bridge. Key features include:

  • Functional groups: Disulfide (-S-S-) and amine (-NH-) groups.
  • Potential applications: Research chemical, ligand in coordination chemistry, or intermediate in organic synthesis.

Properties

CAS No.

15575-30-1

Molecular Formula

C8H20N2S2

Molecular Weight

208.4 g/mol

IUPAC Name

N-(diethylaminodisulfanyl)-N-ethylethanamine

InChI

InChI=1S/C8H20N2S2/c1-5-9(6-2)11-12-10(7-3)8-4/h5-8H2,1-4H3

InChI Key

REOGMQUIPSUVSU-UHFFFAOYSA-N

SMILES

CCN(CC)SSN(CC)CC

Canonical SMILES

CCN(CC)SSN(CC)CC

Other CAS No.

15575-30-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N'-Dimethylethanedithioamide (CAS 120-79-6)

  • Molecular formula : $ \text{C}4\text{H}8\text{N}2\text{S}2 $.
  • Molecular weight : 148.25 g/mol.
  • Structure : Contains two methyl groups attached to a dithioamide core ($ \text{S-C(=S)-N-CH}_3 $).
  • Key differences: Substituents: Methyl groups vs. ethyl groups in N,N'-Dithiobisdiethylamine. Physical properties: Lower molecular weight (148.25 vs. hypothetical ~162 g/mol for ethyl analog) likely results in higher volatility.
Table 1: Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
This compound $ \text{C}4\text{H}{10}\text{N}2\text{S}2 $ ~162 (hypothetical) Ethyl Disulfide, amine
N,N'-Dimethylethanedithioamide $ \text{C}4\text{H}8\text{N}2\text{S}2 $ 148.25 Methyl Dithioamide
N,N'-Dibenzylthiocarbamide $ \text{C}{15}\text{H}{14}\text{N}_2\text{S} $ 254.35 Benzyl Thiourea

N,N'-Dibenzylthiocarbamide

  • Molecular formula : $ \text{C}{15}\text{H}{14}\text{N}_2\text{S} $.
  • Structure : Benzyl-substituted thiourea derivative ($ \text{Ph-CH}2\text{-NH-C(=S)-NH-CH}2\text{-Ph} $).
  • Comparison :
    • Hydrophobicity : Benzyl groups increase lipophilicity compared to ethyl or methyl analogs, affecting solubility (e.g., lower water solubility).
    • Synthetic accessibility : Prepared from benzylamine and carbon disulfide , whereas this compound might require ethylamine and sulfur-containing reagents.

N,N-Diethylacetamide (CAS 685-91-6)

  • Molecular formula: $ \text{C}6\text{H}{13}\text{NO} $.
  • Structure : Amide with ethyl substituents ($ \text{CH}3\text{CO-N(CH}2\text{CH}3)2 $).
  • Key differences: Functional groups: Amide (-CON-) vs. disulfide (-S-S-) in this compound. Reactivity: Amides are less reactive toward oxidation compared to disulfides.

N-Nitrosodimethylamine (NDMA) (CAS 62-75-9)

  • Molecular formula : $ \text{C}2\text{H}6\text{N}_2\text{O} $.
  • Structure : Nitrosamine with methyl groups ($ \text{(CH}3\text{)}2\text{N-N=O} $).
  • Comparison: Toxicity: NDMA is a potent carcinogen , while this compound’s toxicity profile is unknown but likely less severe due to the absence of nitroso groups. Regulatory status: NDMA is heavily regulated ; sulfur analogs may face scrutiny but lack specific guidelines.

Research Findings and Data

Spectroscopic and Ionization Data

  • N,N'-Dimethylethanedithioamide :
    • Ionization energy : 8.7 eV (electron ionization) .
    • Mass spectrometry : Fragmentation patterns dominated by S-S and C-S bond cleavage .
  • This compound : Hypothetically, the disulfide bond would absorb strongly in UV-Vis spectra (~250–300 nm), similar to other disulfides.

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